molecular formula C8H6BrN3 B12872156 8-Bromo-1,6-naphthyridin-2-amine

8-Bromo-1,6-naphthyridin-2-amine

Cat. No.: B12872156
M. Wt: 224.06 g/mol
InChI Key: DSKYYPPTFGPHDE-UHFFFAOYSA-N
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Description

8-Bromo-1,6-naphthyridin-2-amine: is a heterocyclic compound with the molecular formula C8H6BrN3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,6-naphthyridin-2-amine typically involves the bromination of 1,6-naphthyridin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations. Continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 8-Bromo-1,6-naphthyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the naphthyridine ring.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 8-Bromo-1,6-naphthyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows for modifications that can enhance binding affinity and selectivity.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its stable aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of 8-Bromo-1,6-naphthyridin-2-amine and its derivatives often involves interaction with biological macromolecules such as proteins or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The naphthyridine core can intercalate with DNA or inhibit enzymes by occupying the active site.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,8-naphthyridin-2-amine
  • 8-Bromo-1,7-naphthyridin-6-amine
  • 1,6-naphthyridin-2-amine
  • 1,5-Naphthyridin-3-amine

Uniqueness

8-Bromo-1,6-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, the position of the bromine atom and the amine group can result in different binding modes and selectivity profiles in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

8-bromo-1,6-naphthyridin-2-amine

InChI

InChI=1S/C8H6BrN3/c9-6-4-11-3-5-1-2-7(10)12-8(5)6/h1-4H,(H2,10,12)

InChI Key

DSKYYPPTFGPHDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=NC=C21)Br)N

Origin of Product

United States

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